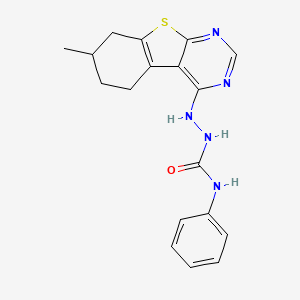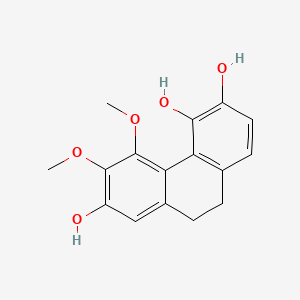
Anticancer agent 149
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 149 is a compound isolated from the rhizome of Dioscorea membranacea, a plant known for its medicinal properties. This compound exhibits selective cytotoxic activity against MCF-7 cells, a type of breast cancer cell line, with an IC50 value of 31.41 μM . The molecular formula of this compound is C16H16O5, and it belongs to the class of phenols and polyphenols .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 149 involves the extraction from the rhizome of Dioscorea membranacea. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the active compound. The crude extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction and purification processes. This could include the use of high-performance liquid chromatography (HPLC) and other advanced separation techniques to ensure the purity and consistency of the compound .
化学反应分析
Types of Reactions
Anticancer agent 149 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .
科学研究应用
Anticancer agent 149 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of phenolic compounds.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its selective cytotoxicity.
Industry: Potentially used in the development of anticancer drugs and formulations
作用机制
The mechanism of action of Anticancer agent 149 involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. The compound also targets specific molecular markers such as Bax, Bcl-2, and caspase-3 proteins, which are involved in the regulation of apoptosis .
相似化合物的比较
Anticancer agent 149 can be compared with other similar compounds, such as:
Curcumin: A polyphenolic compound with anticancer properties, known for its ability to modulate multiple signaling pathways.
Resveratrol: Another polyphenol with anticancer activity, particularly known for its effects on the PI3K/Akt pathway.
Quercetin: A flavonoid with anticancer properties, known for its ability to induce apoptosis and inhibit cell proliferation
This compound is unique due to its selective cytotoxicity against specific cancer cell lines and its origin from a medicinal plant, Dioscorea membranacea .
属性
分子式 |
C16H16O5 |
|---|---|
分子量 |
288.29 g/mol |
IUPAC 名称 |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,5,6-triol |
InChI |
InChI=1S/C16H16O5/c1-20-15-11(18)7-9-4-3-8-5-6-10(17)14(19)12(8)13(9)16(15)21-2/h5-7,17-19H,3-4H2,1-2H3 |
InChI 键 |
KTEWNCIIDZFOCY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CCC3=C(C2=C1OC)C(=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



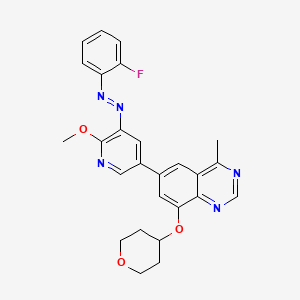


![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

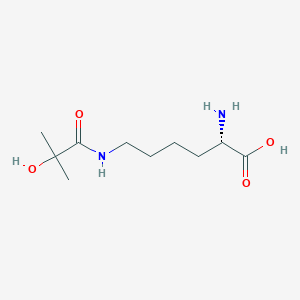
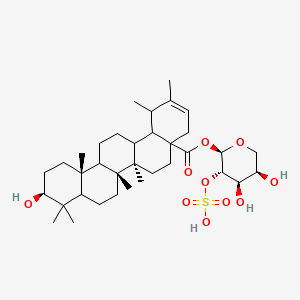
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
